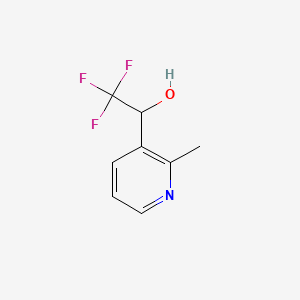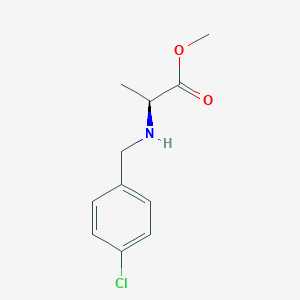
Methyl (4-chlorobenzyl)-l-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-chlorobenzyl)-l-alaninate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, a 4-chlorobenzyl group, and an l-alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chlorobenzyl)-l-alaninate typically involves the esterification of l-alanine with methanol in the presence of a suitable catalyst, followed by the introduction of the 4-chlorobenzyl group. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-chlorobenzyl)-l-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (4-chlorobenzyl)-l-alaninate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (4-chlorobenzyl)-l-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (4-chlorobenzyl)-d-alaninate: A stereoisomer with similar chemical properties but different biological activity.
Methyl (4-bromobenzyl)-l-alaninate: A compound with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl (4-chlorobenzyl)-l-alaninate: An analog with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl (4-chlorobenzyl)-l-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
methyl (2S)-2-[(4-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
JPXYBJGQGDDOPP-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C(=O)OC)NCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


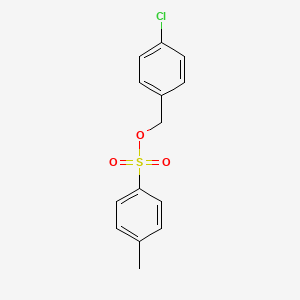

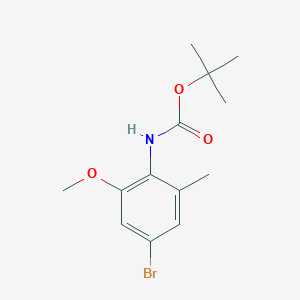

![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
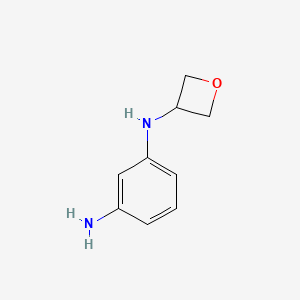
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)

